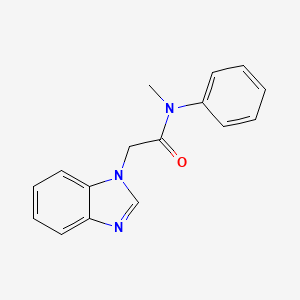

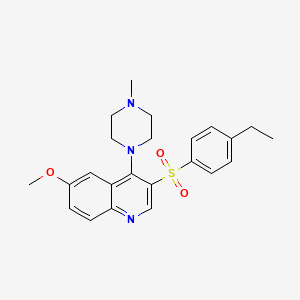

1H-1,3-Benzimidazole-1-acetamide, N-methyl-N-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-1,3-Benzimidazole-1-acetamide, N-methyl-N-phenyl-” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic compound, also known as 1,3-diazole, consisting of a five-membered imidazole ring fused with a benzene ring . It is a core structure in many bioactive compounds and has a broad range of chemical and biological properties .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including benzimidazole compounds, are known for their broad-spectrum antimicrobial properties. They have been studied for their effectiveness against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi . These compounds can be synthesized and evaluated for their potential in combating drug-resistant infections, which is a growing concern in public health.

Anticancer Research

Benzimidazole derivatives have shown promise in anticancer research. They exhibit antitumor activities and have been explored for their potential use in treating different types of cancers . The ability of these compounds to interfere with cell division and proliferation makes them valuable candidates for the development of new chemotherapeutic agents.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of benzimidazole compounds make them potential candidates for the development of new drugs to treat inflammatory diseases and pain management . Their mechanism of action often involves the modulation of inflammatory pathways and the reduction of pain stimuli.

Antiviral Applications

Benzimidazole derivatives have been investigated for their antiviral activities. They can be designed to target specific viral enzymes or processes, thereby inhibiting viral replication . This application is particularly relevant in the development of treatments for diseases caused by viruses such as HIV, hepatitis, and influenza.

Antioxidant Properties

These compounds have been evaluated for their antioxidant activity, which is crucial in protecting cells from oxidative stress . Oxidative stress is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and aging. Benzimidazole derivatives can contribute to the development of antioxidant therapies.

Drug Development and Synthesis

Benzimidazole is a core structure in many pharmaceutical agents. Its derivatives are used in the synthesis of a wide range of drugs, including antihypertensive agents, antifungal medications, and gastroprotective agents . The versatility of the benzimidazole ring allows for the development of diverse therapeutic agents with varying pharmacological activities.

Proteomics Research

Benzimidazole derivatives are utilized in proteomics research for their ability to interact with proteins and enzymes. They can serve as inhibitors or activators in enzymatic reactions, providing insights into protein functions and interactions .

Molecular Docking Studies

Molecular docking studies involving benzimidazole derivatives are conducted to predict protein binding and understand drug-receptor interactions . This application is crucial in the rational design of drugs and the optimization of their therapeutic effects.

properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-18(13-7-3-2-4-8-13)16(20)11-19-12-17-14-9-5-6-10-15(14)19/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGLFVWQLGEEFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,3-Benzimidazole-1-acetamide, N-methyl-N-phenyl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate](/img/structure/B2873149.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2873151.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)

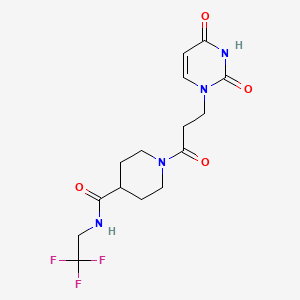

![N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2873165.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)

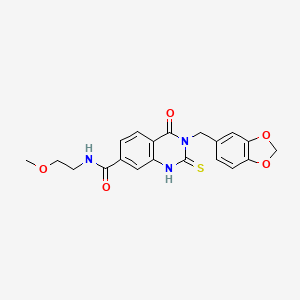

![2-[4-oxo-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2873168.png)

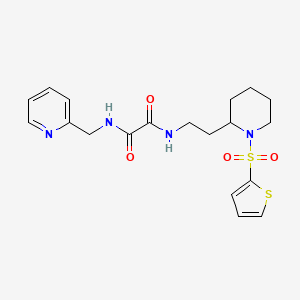

![N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2873170.png)

![4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine](/img/structure/B2873171.png)